5-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
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Overview
Description
5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with a carboxylic acid methyl ester group at the 3-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Suzuki-Miyaura Coupling: This step involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Substituted biphenyl derivatives
Scientific Research Applications
5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
- 5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid methyl ester
- 5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid ethyl ester
Uniqueness
5-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)11-6-10(7-13(16)8-11)9-2-4-12(5-3-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADGKWQYGOGDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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